Antimicrobial Activity of the Quinazolinone-Diazepane Scaffold Class
The target compound itself lacks published, discrete quantitative data (e.g., MIC, zone of inhibition) tied to its specific CAS number. However, the scientific rationale for considering this compound is derived from a 2014 study on a related series of substituted quinazoline-4-(3H)-ones containing a diazepine moiety. In that head-to-head study, the compound class demonstrated 'considerable antimicrobial activity' against both Gram-positive (S. aureus, B. cereus) and Gram-negative (E. coli, P. aeruginosa) bacteria, as well as antifungal activity against A. niger and C. albicans, and anthelmintic activity against P. posthuma [1]. The results were discussed on the basis of substituent nature, indicating that the specific quinazolinone-diazepane architecture is a critical driver of activity, though the compound with the exact 2-((1,4-diazepan-1-yl)methyl) substitution was not individually resolved with its own quantitative values [1].
| Evidence Dimension | Antimicrobial and Anthelmintic Activity |
|---|---|
| Target Compound Data | Not individually reported for CAS 2098096-91-2. |
| Comparator Or Baseline | Reference compounds (unspecified in abstract) and other substituted quinazoline-4-(3H)-ones [1]. |
| Quantified Difference | N/A. The class showed 'considerable' and 'significant' activity versus controls, but no individual compound-level quantitative comparison is available for the target compound. |
| Conditions | In vitro antimicrobial and anthelmintic screening assays [1]. |
Why This Matters
This establishes that the quinazolinone-diazepane scaffold possesses intrinsic biological activity, making the target compound a valid, traceable entity for SAR follow-up, but not a priority based on proven individual potency.
- [1] Narayana Rao, D. V., et al. "Synthesis, characterization and biological studies of substituted quinozoline-4-(3H)-ones containing diazepine moiety." Annales Pharmaceutiques Françaises 72, no. 1 (2014): 51-58. View Source
